N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18911971
InChI: InChI=1S/C22H17ClFN3O3S/c1-13-2-7-17(16(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C22H17ClFN3O3S
Molecular Weight: 457.9 g/mol

N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC18911971

Molecular Formula: C22H17ClFN3O3S

Molecular Weight: 457.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide -

Specification

Molecular Formula C22H17ClFN3O3S
Molecular Weight 457.9 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C22H17ClFN3O3S/c1-13-2-7-17(16(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28)
Standard InChI Key IARYDGXNFJYRIZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H15ClFN3O3S

  • Molecular Weight: Approximately 431.87 g/mol

General Synthetic Approach

The synthesis of this compound involves:

  • Formation of the thieno[3,2-d]pyrimidine core: Typically achieved through cyclization reactions involving thiophene derivatives and urea or guanidine precursors.

  • Substitution reactions: Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation.

  • Acetamide linkage formation: Coupling the thienopyrimidine derivative with a chloro-methylphenyl amine using acylation chemistry.

Reagents and Conditions

  • Common reagents include thiophene derivatives, alkyl halides (e.g., 4-fluorobenzyl bromide), and acylating agents.

  • Catalysts such as triethylamine or potassium carbonate are used to facilitate nucleophilic substitutions.

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks for amide (C=O stretching ~1650 cm⁻¹) and aromatic C-H (~3000 cm⁻¹).

  • NMR Spectroscopy:

    • Proton (¹H-NMR): Signals corresponding to aromatic protons and aliphatic groups.

    • Carbon (¹³C-NMR): Peaks for carbonyl carbons and aromatic carbons.

  • Mass Spectrometry (MS): Molecular ion peak at m/z = 432 (consistent with molecular weight).

Solubility

The compound is expected to exhibit moderate solubility in polar organic solvents like DMSO or DMF due to its polar functional groups.

Anticancer Potential

Compounds with thieno[3,2-d]pyrimidine scaffolds have demonstrated anticancer activity by targeting enzymes such as kinases or DNA-interacting proteins.

Table: Key Findings on Related Compounds

Property/ActivityObservation
Anticancer ActivityThienopyrimidines inhibit kinases involved in tumor growth .
Antimicrobial ActivityEffective against Gram-positive bacteria .
Docking StudiesHigh binding affinity to enzyme targets like lipoxygenase .
Spectral ConfirmationVerified using IR, NMR, and MS techniques .

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